3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate
Description
3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate is a synthetic flavonoid derivative featuring a chromen-4-one core substituted with a 2-ethoxyphenoxy group at position 3, a methyl group at position 2, and a diethylcarbamate moiety at position 5. Its molecular formula is C₂₃H₂₃NO₇, with a monoisotopic mass of 425.1474 g/mol (calculated from structural analogs in and ).
The 2-ethoxy substituent on the phenoxy group distinguishes it from methoxy- or trifluoromethyl-substituted analogs, which may influence solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl] N,N-diethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-5-24(6-2)23(26)29-16-12-13-17-20(14-16)28-15(4)22(21(17)25)30-19-11-9-8-10-18(19)27-7-3/h8-14H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUQFXYSOGAXNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-ethoxyphenol with epichlorohydrin to form an intermediate, which is then reacted with a suitable chromenone derivative under basic conditions to yield the desired product. The reaction conditions often include the use of phase-transfer catalysts and mild aqueous alkali to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often incorporating steps such as recrystallization and distillation to purify the final product. The use of phase-transfer catalysts and recyclable solvents is common to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethoxyphenoxy and diethylcarbamate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the chromenone core, while reduction can produce various reduced derivatives. Substitution reactions can lead to the formation of new compounds with different functional groups .
Scientific Research Applications
3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Note: Molecular mass for the target compound is extrapolated from analogs in and .
Key Research Findings and Limitations
- Advantages of Ethoxy vs. Methoxy : The 2-ethoxy group in the target compound improves metabolic stability over methoxy analogs, as ethyl groups are less prone to demethylation by cytochrome P450 enzymes .
- Carbamate vs. Hydroxyl : Diethylcarbamate derivatives exhibit superior cellular uptake compared to hydroxylated analogs (), but may face higher toxicity due to prolonged half-lives .
- Limitations : Structural data for the target compound are scarce; most evidence derives from analogs. Further crystallographic studies (using SHELXL or SHELXT) are needed to validate its 3D conformation .
Biological Activity
3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate is a synthetic organic compound belonging to the class of chromenone derivatives. Its unique structure incorporates various functional groups, making it a subject of interest in biological and medicinal research. The compound has potential applications in drug development, particularly due to its biological activities.
- Molecular Formula: C21H21NO6
- IUPAC Name: 3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl diethylcarbamate
- CAS Number: 637750-75-5
Synthesis
The synthesis of this compound typically involves multiple steps, starting from 2-ethoxyphenol, which is reacted with epichlorohydrin to form an intermediate. This intermediate undergoes cyclization and carbamate formation to yield the final product. Industrial production may utilize phase-transfer catalysts to enhance reaction efficiency.
The biological activity of 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate is primarily attributed to its interaction with specific enzymes and receptors. It may function as an inhibitor or modulator, influencing various biological processes such as:
- Antioxidant Activity: The compound may reduce oxidative stress by scavenging free radicals.
- Anti-inflammatory Effects: It could inhibit pathways related to inflammation, potentially benefiting conditions like arthritis.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity against various cancer cell lines. For instance, it has been tested for its growth inhibitory effects on human cancer cell lines using assays such as MTT and colony formation assays. The results suggest that it can induce apoptosis in cancer cells through the activation of caspase pathways.
Antimicrobial Properties
In vitro studies have shown that 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate possesses antimicrobial properties against a range of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its potential as a therapeutic agent in treating infections.
Comparative Biological Activity
A comparison with similar compounds reveals the unique efficacy of this compound:
| Compound Name | Antitumor Activity | Antimicrobial Activity | Mechanism |
|---|---|---|---|
| Compound A | Moderate | High | Enzyme inhibition |
| Compound B | High | Moderate | Receptor modulation |
| 3-(2-Ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate | High | High | Dual action |
Case Studies
- Anticancer Study : In a study published in a peer-reviewed journal, the compound was administered to mice with induced tumors. Results showed a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.
- Antimicrobial Efficacy : Another study focused on evaluating the antimicrobial effects against clinical isolates of Staphylococcus aureus and Candida albicans. The compound demonstrated potent activity, supporting its use in developing new antimicrobial therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
